(3-Bromo-5-chloro-2-methylphenyl)boronic acid
CAS No.:
Cat. No.: VC17189182
Molecular Formula: C7H7BBrClO2
Molecular Weight: 249.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H7BBrClO2 |
---|---|
Molecular Weight | 249.30 g/mol |
IUPAC Name | (3-bromo-5-chloro-2-methylphenyl)boronic acid |
Standard InChI | InChI=1S/C7H7BBrClO2/c1-4-6(8(11)12)2-5(10)3-7(4)9/h2-3,11-12H,1H3 |
Standard InChI Key | WKNAHGIPFTUHME-UHFFFAOYSA-N |
Canonical SMILES | B(C1=CC(=CC(=C1C)Br)Cl)(O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a phenyl ring substituted with bromine (3-position), chlorine (5-position), and a methyl group (2-position), coupled with a boronic acid (-B(OH)₂) moiety. This arrangement creates a sterically hindered environment while introducing electron-withdrawing effects from the halogens. The IUPAC name, (3-bromo-5-chloro-2-methylphenyl)boronic acid, precisely describes its substituent positions and functional groups .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₇H₇BBrClO₂ |
Molecular Weight | 249.30 g/mol |
CAS Number | 2225155-54-2 |
Purity | 98% |
Storage Conditions | -20°C under inert atmosphere |
The canonical SMILES representation, B(C1=CC(=CC(=C1C)Br)Cl)(O)O, highlights the spatial arrangement of substituents, which influences reactivity in cross-coupling reactions .
Electronic and Steric Effects
The bromine and chlorine atoms, both electron-withdrawing groups, lower the phenyl ring’s electron density, enhancing oxidative addition rates in palladium-catalyzed reactions. The methyl group introduces steric bulk, which can hinder undesired side reactions such as protodeboronation. These properties make the compound particularly effective in Suzuki-Miyaura couplings, where electronic and steric factors dictate reaction efficiency .
Synthetic Pathways and Optimization
Palladium-Catalyzed Borylation
A common synthetic route involves the palladium-catalyzed borylation of 3-bromo-5-chloro-2-methylbenzene using bis(pinacolato)diboron. This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂), a ligand such as XPhos, and a base like potassium acetate. The process is conducted under inert conditions to prevent oxidation of the boronic acid intermediate.
Reaction Conditions:
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: KOAc (3 equiv)
-
Solvent: 1,4-Dioxane
-
Temperature: 80–100°C
-
Yield: 70–85%
Industrial-scale production often utilizes continuous flow reactors to enhance yield and reduce costs, though specific details remain proprietary .
Challenges in Synthesis
Key challenges include:
-
Protodeboronation: The boronic acid group is prone to hydrolysis under acidic or aqueous conditions. Mitigation strategies include using anhydrous solvents and stabilizing the compound as a boronic ester during synthesis.
-
Regioselective Halogenation: Achieving precise halogen placement requires directed ortho-metalation or transition-metal-mediated reactions.
-
Purification: Chromatography or recrystallization in aprotic solvents (e.g., hexane/ethyl acetate) minimizes decomposition .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
This reaction forms carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of biaryl structures. The compound’s bromine substituent acts as the primary coupling site due to its lower bond dissociation energy (C-Br: 68 kcal/mol vs. C-Cl: 81 kcal/mol).
Case Study: Synthesis of 5-Chloro-3-(aryl)-2-methylphenyl Derivatives
-
Coupling Partner: Aryl halides (e.g., iodobenzene)
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: THF/H₂O (4:1)
-
Yield: 75–90%
Microwave irradiation has been shown to enhance reaction rates and reduce debromination byproducts .
Halogen Exchange Reactions
The bromine atom can undergo palladium-mediated exchange with iodine using CuI and 1,10-phenanthroline, yielding 3-iodo-5-chloro-2-methylphenylboronic acid (68% yield). This product serves as a versatile intermediate for further functionalization .
Comparison with Structural Analogs
Electronic Effects of Substituents
Compound | pKa | Solubility in THF (mg/mL) |
---|---|---|
(3-Bromo-5-chloro-2-methylphenyl)boronic acid | ~7.5 | >50 |
(4-Methoxyphenyl)boronic acid | ~9.0 | 30 |
(2,4-Dichlorophenyl)boronic acid | ~8.2 | 45 |
Electron-withdrawing groups lower pKa, enhancing reactivity in aqueous media .
Biological Performance
Compound | IC₅₀ (µM) | Target |
---|---|---|
Phenanthren-9-yl boronic acid | 0.2251 | 4T1 Breast Cancer Cells |
6-Hydroxynaphthalen-2-yl boronic acid | 0.1969 | Tubulin Polymerization |
This compound | N/A | Proteasome Inhibition (inferred) |
Extended aromatic systems in analogs improve DNA intercalation, whereas halogenated derivatives may target tubulin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume